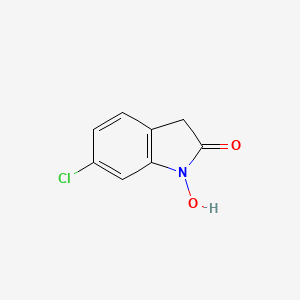![molecular formula C24H21N3O3S2 B12009051 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 618072-15-4](/img/structure/B12009051.png)
2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C24H21N3O3S2 , is a fascinating member of the thiazolidinone family Its structure combines an indole moiety with a thiazolidinone ring, resulting in a unique and potentially valuable molecule
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar thiazolidinones are often synthesized via multistep processes. Here’s a general outline:
Indole Synthesis: Start with an appropriate indole derivative.
Thiazolidinone Formation: Introduce the thiazolidinone ring by reacting the indole with a thiol-containing compound (e.g., thiourea or thiosemicarbazide).
Allylation: Introduce the allyl group at the desired position.
Acetylation: Acetylate the amino group.
Methylation: Methylate the phenyl group.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce. It’s likely that research and development are ongoing to optimize its synthesis.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The thiazolidinone ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group may be possible.
Substitution: The compound may participate in nucleophilic substitution reactions.
Common Reagents: Thionyl chloride, sodium hydride, and various reducing agents.
Major Products: These depend on reaction conditions and substituents but could include derivatives of the thiazolidinone ring.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use it as a building block for more complex molecules.
Catalysis: It may serve as a catalyst or ligand in organic transformations.
Antibacterial Properties: Some thiazolidinones exhibit antibacterial activity.
Anticancer Potential: Investigations are ongoing regarding its potential as an anticancer agent.
Pharmaceuticals: It could be a precursor for drug development.
Wirkmechanismus
The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting pathways relevant to its biological activity.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, other thiazolidinones share structural features. Researchers may compare it to compounds like 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide , 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide , and 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide .
Eigenschaften
CAS-Nummer |
618072-15-4 |
|---|---|
Molekularformel |
C24H21N3O3S2 |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C24H21N3O3S2/c1-4-11-26-23(30)21(32-24(26)31)20-16-7-5-6-8-18(16)27(22(20)29)13-19(28)25-17-10-9-14(2)12-15(17)3/h4-10,12H,1,11,13H2,2-3H3,(H,25,28)/b21-20- |
InChI-Schlüssel |
FMBJHXMGSUCHJJ-MRCUWXFGSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC=C)/C2=O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC=C)C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008970.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12008972.png)
![1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one](/img/structure/B12008973.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12008975.png)


![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)

![2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B12009001.png)




![Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-](/img/structure/B12009059.png)
